methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate
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Overview
Description
Methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate is a complex organic compound that features a triazole ring, a mercapto group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form 3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazole.
Condensation Reaction: The triazole derivative is then condensed with methyl 4-formylbenzoate in the presence of a suitable catalyst, such as acetic acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological processes involving sulfur-containing compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The mercapto group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. The triazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate: Similar compounds include other triazole derivatives and benzoate esters.
4-Mercapto-4-methyl-2-pentanone: An aliphatic ketone thiol with similar mercapto functionality.
Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate: Another benzoate ester with a similar imine functionality.
Uniqueness
This compound is unique due to the combination of its triazole ring, mercapto group, and benzoate ester. This combination of functional groups provides a versatile scaffold for various chemical modifications and applications, making it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C18H16N4O2S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate |
InChI |
InChI=1S/C18H16N4O2S/c1-12-3-7-14(8-4-12)16-20-21-18(25)22(16)19-11-13-5-9-15(10-6-13)17(23)24-2/h3-11H,1-2H3,(H,21,25)/b19-11+ |
InChI Key |
WFCOVAHJMPFINB-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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